7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a unique combination of benzimidazole, piperazine, and purine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, which is then reacted with ethyl cyanoacetate under reflux conditions . The intermediate product is further reacted with various reagents to introduce the piperazine and purine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperazine moieties using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated reagents, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antiviral properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets and pathways. It is known to bind to DNA and proteins, disrupting their normal function. This can lead to cell cycle arrest and apoptosis in cancer cells, as well as inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl)acetamides: These compounds share the benzimidazole moiety and exhibit similar biological activities.
Bilastine Impurity 11: Contains a benzimidazole and piperidine structure, similar to the piperazine moiety in the target compound.
Imidazo[2,1-b]thiazole derivatives: These compounds also feature a benzimidazole core and are used in similar applications.
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8O2S/c1-30-21-20(22(34)29-25(30)35)33(15-16-36-23-26-18-9-5-6-10-19(18)27-23)24(28-21)32-13-11-31(12-14-32)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,26,27)(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDUIRWBPNYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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